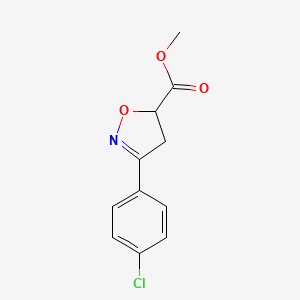

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate

Description

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is a dihydroisoxazole derivative characterized by a 4-chlorophenyl substituent at the 3-position and a methyl carboxylate group at the 5-position of the isoxazoline ring.

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIMZWAUSHENSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=NO1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization with an appropriate esterifying agent, such as methyl chloroformate, under basic conditions to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to more saturated derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, oxo derivatives, and reduced forms of the original compound. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorophenyl vs. Bromophenyl : The bromine atom in the 4-bromophenyl analog () increases molecular weight and steric bulk compared to the chlorine atom. Bromine’s lower electronegativity may reduce electronic effects on the isoxazoline ring compared to chlorine .

- Benzenesulfonate Ester : The benzenesulfonate derivative () replaces the methyl carboxylate with a sulfonate group, increasing polarity and leaving-group ability, which may enhance reactivity in nucleophilic substitution reactions .

Physicochemical Properties

- Solubility : Methyl carboxylate derivatives (e.g., the target compound) are likely less polar than sulfonate esters () but more lipophilic than trifluoromethylphenyl analogs due to chlorine’s moderate electronegativity .

- Thermal Stability : Trifluoromethyl groups () may confer higher thermal stability compared to halophenyl substituents due to strong C-F bonds .

Biological Activity

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (CAS Number: 91258-47-8) is a compound belonging to the isoxazole class, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound has the following structural formula:

It features a five-membered isoxazole ring with a chlorophenyl substituent and a methyl ester group, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or receptor functions, influencing various cellular processes. For instance, studies indicate that it can bind to allosteric sites on nicotinic acetylcholine receptors in nematodes, affecting their survival and reproduction .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Research indicates that it exhibits toxicity against root-knot nematodes (Meloidogyne spp.), with effective concentrations leading to substantial mortality rates in juvenile stages of these pests. The compound showed an LC50 value of 501 µg/mL against M. incognita, indicating its potential as a nematicide .

Case Studies and Research Findings

- Nematicidal Activity : In a study assessing the efficacy of several isoxazole derivatives against root-knot nematodes, this compound was found to reduce gall formation in tomato roots by 40% and egg production by 44% compared to controls . This study highlights its potential application in agricultural pest management.

- Anti-inflammatory Activity : Related compounds within the isoxazole class have been studied for their anti-inflammatory effects. For instance, similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . While direct studies on this specific compound are needed, its structural similarities suggest potential anti-inflammatory properties.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | LC50 (µg/mL) | Notes |

|---|---|---|---|

| This compound | Nematicidal | 501 | Effective against Meloidogyne incognita |

| Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate | Nematicidal | 398 | Similar action as above |

| DIC (related isoxazole) | Anti-inflammatory | N/A | Inhibits TNF-α release |

Q & A

Basic: What are effective synthetic routes for Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate?

Methodological Answer:

The compound is synthesized via 1,3-dipolar cycloaddition between nitrile oxides (generated from substituted benzaldehydes) and methyl acrylate. Key steps include:

- Nitrile Oxide Generation : React 4-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding nitrile oxide .

- Cycloaddition : Perform the reaction with methyl acrylate in a polar aprotic solvent (e.g., dichloromethane) at room temperature to yield the dihydroisoxazole ring .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via NMR and HPLC .

Basic: How is the nematicidal activity of this compound evaluated experimentally?

Methodological Answer:

In Vitro Testing :

- LC50 Determination : Expose Meloidogyne incognita second-stage juveniles (J2) to serial dilutions of the compound. Calculate mortality rates after 24–48 hours and use probit analysis to determine LC50 values (e.g., 501 µg/mL for this compound vs. 168 µg/mL for carbofuran) .

In Vivo Testing : - Greenhouse Trials : Apply the compound to tomato plants infected with J2. Assess reductions in root gall formation and egg mass counts after 4–6 weeks. Compound 4 reduced galls by 40% and eggs by 44% in one study .

Advanced: How can computational methods clarify its mode of action against nematodes?

Methodological Answer:

- Target Identification : Use homology modeling to identify nematode nicotinic acetylcholine receptors (nAChRs) as potential targets .

- Molecular Docking : Employ software like AutoDock Vina to simulate compound binding to allosteric sites of nAChR agonist-binding domains. Validate docking poses with molecular dynamics (MD) simulations .

- Experimental Validation : Correlate in silico binding affinities with LC50 values. For example, weaker binding energy may explain lower potency compared to carbofuran .

Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Bioavailability Analysis : Measure compound stability in soil/water matrices via HPLC. Poor solubility or rapid degradation (e.g., hydrolysis) may reduce in vivo activity .

- Metabolite Profiling : Use LC-MS to identify metabolites in plant tissues. Inactive metabolites could explain reduced efficacy despite high in vitro potency .

- Dosage Optimization : Conduct dose-response studies in vivo to account for environmental variables (e.g., soil pH, organic matter content) .

Advanced: What crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixture). Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL, ensuring R1 < 0.05 for high precision .

- Key Parameters : Report unit cell dimensions (e.g., monoclinic P21/c, a = 12.6951 Å, β = 106.396°), anisotropic displacement parameters, and hydrogen bonding networks .

- Visualization : Use Mercury CSD to generate 3D packing diagrams and analyze intermolecular interactions (e.g., π-π stacking, halogen bonds) .

Advanced: How can synthetic byproducts or degradation products be identified?

Methodological Answer:

- LC-MS/MS Analysis : Perform high-resolution mass spectrometry in positive/negative ion modes to detect impurities or degradation products (e.g., hydrolyzed ester groups) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/basic conditions. Monitor changes via TLC or HPLC-DAD .

- Isolation and NMR : Purify degradation products using preparative HPLC and assign structures via 1H/13C NMR and 2D experiments (COSY, HSQC) .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

- NMR : Assign peaks for the dihydroisoxazole ring (e.g., δ 4.5–5.5 ppm for CH2 groups), aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl), and ester carbonyl (δ 165–170 ppm in 13C NMR) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ (e.g., m/z 254.04 for C12H10ClNO3) and fragmentation patterns .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Solvent Screening : Test aprotic solvents (e.g., THF, acetonitrile) to enhance cycloaddition efficiency. Polar solvents may stabilize transition states .

- Catalyst Use : Add Lewis acids (e.g., ZnCl2) to accelerate nitrile oxide formation. Monitor reaction progress via in situ FTIR .

- Process Automation : Implement flow chemistry for continuous nitrile oxide generation, reducing decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.